2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of various functional groups, such as benzylsulfanyl, dimethoxyphenyl, and carbonitrile, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, where an aldehyde, a β-ketoester, and an ammonium acetate are reacted together under reflux conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol group, forming the benzylsulfanyl moiety.
Attachment of the dimethoxyphenyl group: This can be done through a Friedel-Crafts alkylation reaction, where the dimethoxybenzene is alkylated with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Formation of the carbonitrile group:
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Hydrolysis: The ester or amide functionalities can be hydrolyzed under acidic or basic conditions to form carboxylic acids or amines.
Scientific Research Applications
2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its diverse biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Chemical Biology: The compound is used as a probe to study various biological pathways and molecular interactions, particularly those involving sulfur-containing groups.
Material Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Industrial Chemistry: It is explored for its potential use as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The benzylsulfanyl group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The dimethoxyphenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their function. The carbonitrile group can act as an electrophile, reacting with nucleophilic sites in biological molecules.
Comparison with Similar Compounds
Similar compounds to 2-(Benzylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile include other hexahydroquinoline derivatives with different substituents. These compounds may have varying biological activities and chemical properties depending on the nature and position of the substituents. For example:
2-(Methylsulfanyl)-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a methylsulfanyl group instead of a benzylsulfanyl group.
2-(Benzylsulfanyl)-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile: Similar structure but with a 4-methoxyphenyl group instead of a 3,4-dimethoxyphenyl group.
These comparisons highlight the importance of specific functional groups in determining the compound’s reactivity and biological activity.
Properties
Molecular Formula |
C27H28N2O3S |
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Molecular Weight |
460.6 g/mol |
IUPAC Name |
2-benzylsulfanyl-4-(3,4-dimethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C27H28N2O3S/c1-27(2)13-20-25(21(30)14-27)24(18-10-11-22(31-3)23(12-18)32-4)19(15-28)26(29-20)33-16-17-8-6-5-7-9-17/h5-12,24,29H,13-14,16H2,1-4H3 |
InChI Key |
CMXIWMFMWJKQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2)SCC3=CC=CC=C3)C#N)C4=CC(=C(C=C4)OC)OC)C(=O)C1)C |
Origin of Product |
United States |
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